(2-Oxo-1,4-diphenylbut-3-en-1-yl)phenylphosphinic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of (2-Oxo-1,4-diphenylbut-3-en-1-yl)phenylphosphinic acid involves several steps. The synthetic routes typically include the reaction of appropriate starting materials under controlled conditions to form the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
(2-Oxo-1,4-diphenylbut-3-en-1-yl)phenylphosphinic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
This compound has a wide range of scientific research applications. In chemistry, it is used as a reagent in various organic synthesis reactions. In biology, it may be studied for its potential biological activity and interactions with biomolecules. In medicine, it could be explored for its potential therapeutic properties. In industry, it may be used in the production of specialty chemicals and materials .
Wirkmechanismus
The mechanism of action of (2-Oxo-1,4-diphenylbut-3-en-1-yl)phenylphosphinic acid involves its interaction with specific molecular targets and pathways. These interactions can lead to various biochemical effects, depending on the context in which the compound is used. The exact molecular targets and pathways involved are subjects of ongoing research .
Vergleich Mit ähnlichen Verbindungen
(2-Oxo-1,4-diphenylbut-3-en-1-yl)phenylphosphinic acid can be compared with other similar compounds, such as 4-methyl-2-N-(2-pyridylmethyl)aminophenol and its derivatives. These compounds share some structural similarities but may differ in their chemical reactivity and applications. The uniqueness of this compound lies in its specific structure and the resulting properties .
Eigenschaften
CAS-Nummer |
61124-00-3 |
---|---|
Molekularformel |
C22H19O3P |
Molekulargewicht |
362.4 g/mol |
IUPAC-Name |
(2-oxo-1,4-diphenylbut-3-enyl)-phenylphosphinic acid |
InChI |
InChI=1S/C22H19O3P/c23-21(17-16-18-10-4-1-5-11-18)22(19-12-6-2-7-13-19)26(24,25)20-14-8-3-9-15-20/h1-17,22H,(H,24,25) |
InChI-Schlüssel |
RYGYLFNKIBQMHQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C=CC(=O)C(C2=CC=CC=C2)P(=O)(C3=CC=CC=C3)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.